molecular formula C13H19N5O2 B3000058 N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide CAS No. 1226432-15-0

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide

Cat. No. B3000058
CAS RN: 1226432-15-0
M. Wt: 277.328
InChI Key: FZEIYIAHTMEPDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the alkylation process of pyrazoles . For instance, the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives involves a N-alkylation reaction of 1-aryl-2-bromoethanone with 3,5-dimethylpyrazole .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Researchers have explored the potential of pyrazole derivatives in the design and synthesis of new therapeutic agents. For instance, a study on the design, synthesis, and pharmacological evaluation of novel 5-HT3 receptor antagonists identified structurally novel compounds with potential antidepressant-like activity (R. Mahesh et al., 2011). Another investigation into pyrazolopyrimidines derivatives revealed their anticancer and anti-5-lipoxygenase agents' potentials, underlining the structural importance of pyrazole compounds in developing new therapeutic strategies (A. Rahmouni et al., 2016).

Corrosion Inhibition

The inhibitive action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media has been documented, demonstrating the utility of pyrazole derivatives in materials science for protecting metals against corrosion. The study highlights the efficiency of these compounds as corrosion inhibitors and their potential application in industrial processes (A. Chetouani et al., 2005).

Material Science and Chemistry

The synthesis of new platinum(II) compounds with several bidentate and tridentate nitrogen-donor ligands showcases the application of pyrazole derivatives in developing novel materials with potential catalytic, electronic, and optical properties. These studies provide a foundation for further exploration of pyrazole-based compounds in material science (M. Castellano et al., 2008).

Organic Synthesis

Research on the reaction of pyrazole derivatives with various reagents opens new pathways in organic synthesis, leading to the development of novel pyrazole-based frameworks. These studies contribute to the expansion of synthetic methodologies and the discovery of new compounds with potential applications across different scientific domains (Y. Bulychev et al., 1982).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-9-7-10(2)18(15-9)6-5-14-12(19)11-8-17(3)16-13(11)20-4/h7-8H,5-6H2,1-4H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIYIAHTMEPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CN(N=C2OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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